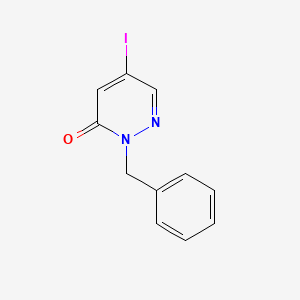

2-benzyl-5-iodopyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-benzyl-5-iodopyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2O/c12-10-6-11(15)14(13-7-10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOBDGYMMSDMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677529 | |

| Record name | 2-Benzyl-5-iodopyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825633-93-0 | |

| Record name | 2-Benzyl-5-iodopyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Pyridazinone Scaffold

An In-depth Technical Guide to the Synthesis of 2-benzyl-5-iodopyridazin-3(2H)-one

The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1] Its structural versatility allows for functionalization at various positions, leading to a diverse range of derivatives with a wide spectrum of biological activities. Compounds incorporating this core have demonstrated efficacy as cardiovascular agents, anti-inflammatory drugs, analgesics, and anticancer agents.[1][2]

The target molecule, this compound, combines three key structural features: the bioactive pyridazinone core, an N-benzyl group which can enhance lipophilicity and modulate binding to biological targets, and an iodine atom at the 5-position. The iodo-substituent is particularly valuable as it can serve as a synthetic handle for further functionalization through metal-catalyzed cross-coupling reactions, enabling the creation of complex molecular architectures.[3] This guide provides a detailed, scientifically-grounded pathway for the synthesis of this important intermediate, intended for researchers and professionals in organic synthesis and drug discovery.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the sequential construction and functionalization of the pyridazinone ring. The most strategically sound approach involves the initial formation of a halogenated pyridazinone intermediate, followed by N-alkylation. This pathway is chosen to avoid the complexities of direct, regioselective iodination on an already N-substituted, electron-deficient ring.

The key disconnection is made at the N-benzyl bond, leading back to 5-iodopyridazin-3(2H)-one and a suitable benzylating agent like benzyl bromide. The 5-iodopyridazinone itself can be accessed from a more common precursor, such as a chlorinated pyridazinone, via a halogen exchange reaction. The core pyridazinone ring is retrosynthetically derived from the well-established cyclocondensation of a 1,4-dicarbonyl precursor, such as maleic anhydride, with hydrazine.

Caption: Retrosynthetic pathway for this compound.

Forward Synthesis Pathway

The chosen forward synthesis proceeds in three principal stages starting from maleic hydrazide, a readily available commercial reagent derived from maleic anhydride.[4][5]

Caption: Overall forward synthesis workflow.

Step 1: Synthesis of 5-chloro-3(2H)-pyridazinone

The synthesis begins with the conversion of the hydroxyl group of maleic hydrazide (which exists predominantly in its pyridazinone tautomeric form) into a chloride.[4] This is a standard transformation for converting cyclic amides or vinylogous acids into their corresponding chloro-derivatives. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both a chlorinating and dehydrating agent.

Mechanistic Insight: The reaction proceeds via initial phosphorylation of the carbonyl oxygen by POCl₃, creating a highly electrophilic intermediate. The chloride ion then attacks the carbon atom at the 5-position, leading to the elimination of a dichlorophosphate species and formation of the chloro-substituted pyridazinone. This reaction requires elevated temperatures to overcome the activation energy for breaking the aromaticity of the pyridazinone tautomer.

Step 2: Synthesis of 5-iodo-3(2H)-pyridazinone

This step employs a Finkelstein-type halogen exchange reaction. The 5-chloro-3(2H)-pyridazinone is treated with an iodide salt, typically sodium iodide (NaI), in a polar aprotic solvent like dimethylformamide (DMF) or acetone.[6]

Mechanistic Insight: This is a nucleophilic aromatic substitution reaction. The iodide ion acts as a nucleophile, attacking the carbon atom bearing the chlorine. The reaction is driven to completion because sodium chloride is poorly soluble in acetone or DMF and precipitates out of the solution, shifting the equilibrium according to Le Châtelier's principle. The use of a polar aprotic solvent is crucial as it solvates the sodium cation while leaving the iodide anion relatively "naked" and highly nucleophilic. This intermediate, 5-iodo-3(2H)-pyridazinone, is a stable, isolable solid.

Step 3: Synthesis of this compound

The final step is the N-alkylation of the 5-iodopyridazinone intermediate with benzyl bromide or benzyl chloride.[7] The reaction is carried out in the presence of a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent.

Mechanistic Insight: Potassium carbonate is a sufficiently strong base to deprotonate the acidic N-H proton of the pyridazinone ring, generating a nucleophilic pyridazinide anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide in a classic Sₙ2 reaction, displacing the bromide ion and forming the desired N-benzyl bond. The choice of K₂CO₃ is critical; it is strong enough to facilitate the reaction without being so aggressive as to cause side reactions, such as decomposition or O-alkylation.

Experimental Protocols & Data

Protocol 1: Synthesis of 5-iodo-3(2H)-pyridazinone

-

Chlorination: In a flask equipped with a reflux condenser and a gas trap, suspend maleic hydrazide (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH 7-8 is reached.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chloro-3(2H)-pyridazinone.

-

Halogen Exchange: Dissolve the crude 5-chloro-3(2H)-pyridazinone (1.0 eq) in anhydrous DMF.

-

Add sodium iodide (NaI, 1.5-2.0 eq) to the solution.

-

Heat the mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

-

After cooling, pour the reaction mixture into water and stir. The product will often precipitate.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain 5-iodo-3(2H)-pyridazinone.

Protocol 2: Synthesis of this compound

-

To a solution of 5-iodo-3(2H)-pyridazinone (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Add benzyl bromide (BnBr, 1.1 eq) dropwise to the suspension at room temperature.

-

Heat the mixture to reflux (for acetone, ~56 °C) or maintain at 60 °C (for DMF) for 4-8 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure title compound.

Summary of Reaction Parameters

| Step | Reactants | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield |

| 1 | Maleic Hydrazide | POCl₃ | Neat | 110 °C | 4-6 | 70-80% |

| 2 | 5-chloro-3(2H)-pyridazinone | NaI | DMF | 90 °C | 8-12 | 85-95% |

| 3 | 5-iodo-3(2H)-pyridazinone | Benzyl Bromide, K₂CO₃ | Acetone | 56 °C | 4-8 | 80-90% |

Conclusion

The synthesis of this compound is reliably achieved through a three-step sequence starting from maleic hydrazide. This pathway, involving chlorination, subsequent halogen exchange to introduce the iodo-substituent, and final N-benzylation, is robust and utilizes well-understood, high-yielding chemical transformations. The resulting product is a valuable intermediate for further synthetic elaboration in the development of novel bioactive molecules, leveraging the pyridazinone core for its pharmacological potential and the iodo-substituent for versatile cross-coupling chemistry.

References

- Canadian Journal of Chemistry. (2010). Pyridazinones from maleic hydrazide: a new substrate for the Mitsunobu reaction. Canadian Journal of Chemistry, 88(8), 810-815.

- ResearchGate. (n.d.). Pyridazinones from Maleic Hydrazide: A New Substrate for the Mitsunobu Reaction | Request PDF.

- Canadian Science Publishing. (2010). Pyridazinones from maleic hydrazide: a new substrate for the Mitsunobu reaction.

- Research Journal of Pharmacy and Technology. (2018). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 11(9), 4160.

- ResearchGate. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.

- National Center for Biotechnology Information. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.

- National Center for Biotechnology Information. (2011). 2-Benzyl-6-benzyloxypyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3273.

- Sigma-Aldrich. (n.d.). 5-Iodo-3(2H)-pyridazinone.

- Semantic Scholar. (2010). Reaction of chloropyridazin-3(2H)-ones with iodide ion. Part II. ARKIVOC, 2011(2), 18-28.

- ScienceDirect. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 439-444.

- ResearchGate. (2010). Reaction of chloropyridazin-3(2H)-ones with iodine ion. Part II.

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 2-Benzyl-6-benzyloxypyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pyridazinone Scaffold and the Emergence of 2-benzyl-5-iodopyridazin-3(2H)-one

An In-Depth Technical Guide to the Physicochemical Properties of 2-benzyl-5-iodopyridazin-3(2H)-one

The pyridazinone ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] These activities span a wide therapeutic spectrum, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects.[2][3] The versatility of the pyridazinone core allows for structural modifications that can fine-tune its physicochemical and pharmacological properties, making it a privileged structure in drug discovery programs.

This guide focuses on a specific derivative, This compound . While extensive biological data on this particular molecule is not yet publicly available, its structural features—a bulky, lipophilic benzyl group at the N2 position and an iodine atom at the C5 position—suggest a modulation of properties that warrants a thorough physicochemical investigation. Understanding these fundamental properties is a critical first step in evaluating its potential as a drug candidate, as they govern its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the key physicochemical properties of this compound and detailing the experimental protocols for their determination.

Compound Identification:

| Property | Value | Source |

| Chemical Name | This compound | [6] |

| CAS Number | 825633-93-0 | [6] |

| Molecular Formula | C₁₁H₉IN₂O | [6] |

| Molecular Weight | 312.11 g/mol | [6] |

| Chemical Structure |  (Illustrative) (Illustrative) |

(Note: An actual image of the chemical structure would be inserted here.)

Proposed Synthesis Pathway

While a specific synthesis for this compound is not extensively documented in readily available literature, a plausible synthetic route can be proposed based on established pyridazinone chemistry.[7][8] A common and effective method involves the N-alkylation of a pyridazinone precursor.[9] The following multi-step synthesis is therefore proposed:

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility

Importance: Aqueous solubility is a critical determinant of a drug's bioavailability and is essential for achieving therapeutic concentrations in the body. [10]Poor solubility can lead to unreliable in vitro assay results and challenges in developing oral formulations. [11]Both kinetic and thermodynamic solubility are important to measure during drug discovery. [12] 2.1. Kinetic Solubility Assay

This high-throughput assay is useful for early-stage discovery to quickly assess compound solubility from a DMSO stock solution. [10][13] Experimental Protocol: Nephelometric Method

Step-by-Step Methodology:

-

Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). [14]2. Assay Plate Setup:

-

Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a clear 96-well microtiter plate. [1] * Add the aqueous buffer (e.g., 98 µL) to each well to achieve the desired final compound concentration (e.g., 200 µM) and a final DMSO concentration of 2%. [14]3. Incubation and Measurement:

-

Mix the plate thoroughly on a plate shaker for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C). [12] * Measure the light scattering of each well using a nephelometer. Increased light scattering indicates the presence of undissolved precipitate.

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background.

-

2.2. Thermodynamic Solubility Assay

This method determines the equilibrium solubility of the solid compound and is considered the "true" solubility, crucial for pre-formulation studies. [15] Experimental Protocol: Shake-Flask Method

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

-

-

Equilibration:

-

Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. [11]3. Sample Processing:

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve of known concentrations. [16]

-

Caption: Workflows for Kinetic and Thermodynamic Solubility Assays.

Lipophilicity (logP)

Importance: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical parameter influencing a drug's permeability across biological membranes, plasma protein binding, and metabolic stability. [17]While high lipophilicity can enhance membrane permeation, excessively high values are often associated with poor solubility, increased toxicity, and rapid metabolism. [18] Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The RP-HPLC method is a rapid and reliable alternative to the traditional shake-flask method for estimating logP values. [17][19]It is based on the correlation between a compound's retention time on a hydrophobic stationary phase and its known logP.

Step-by-Step Methodology:

-

System Setup:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile). The analysis is performed isocratically.

-

-

Calibration:

-

Select a series of 5-6 standard compounds with well-established logP values that bracket the expected logP of the test compound.

-

Inject each standard individually and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

-

Plot log(k) versus the known logP values of the standards. A linear regression of this plot yields the calibration curve.

-

-

Sample Analysis:

-

Dissolve this compound in a suitable solvent (e.g., mobile phase) and inject it into the HPLC system under the same conditions used for the standards.

-

Record its retention time (t_R) and calculate its log(k) value.

-

-

logP Calculation:

-

Using the equation from the linear regression of the calibration curve, calculate the logP of this compound from its measured log(k) value.

-

Caption: Workflow for logP Determination via RP-HPLC.

Ionization Constant (pKa)

Importance: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This property is crucial as it dictates the charge state of a molecule at a given physiological pH, which profoundly affects its solubility, permeability, and target binding. [20]The pyridazinone ring contains nitrogen atoms that can be protonated or deprotonated, making pKa determination essential.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes upon the addition of a titrant. [4][18] Step-by-Step Methodology:

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). [4] * Prepare a solution of this compound of known concentration (e.g., 1 mM) in an appropriate solvent system (e.g., water with a co-solvent like methanol if solubility is low).

-

The solution should contain a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. [4]2. Titration:

-

Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Purge the solution with nitrogen to remove dissolved CO₂. [4] * Titrate the solution by adding small, precise increments of a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point. This is often determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V). [2]

-

Summary of Physicochemical Properties and Implications

While experimental data for this compound is not available, we can predict a qualitative profile based on its structure.

| Physicochemical Property | Predicted Value/Range | Implication for Drug Development |

| Melting Point (°C) | >150 (Expected for a crystalline solid of this MW) | High melting point may suggest a stable crystal lattice, which could impact dissolution rate. |

| Aqueous Solubility (µg/mL) | Low | The large, nonpolar benzyl and iodo substituents likely decrease aqueous solubility, potentially posing a challenge for oral bioavailability. |

| Lipophilicity (logP) | 3 - 4 | The benzyl group significantly increases lipophilicity. This range may be favorable for membrane permeability but could also increase metabolic liability and off-target effects. |

| pKa | Weakly basic/acidic | The pyridazinone core has ionizable nitrogens. The exact pKa will determine the charge state at physiological pH, affecting solubility and cell penetration. |

This compound is a pyridazinone derivative with structural features that suggest interesting but potentially challenging physicochemical properties for drug development. The presence of the benzyl and iodo groups likely confers high lipophilicity and low aqueous solubility. A comprehensive experimental evaluation, following the detailed protocols outlined in this guide, is imperative. The resulting data on its melting point, solubility, logP, and pKa will form the foundational knowledge required to guide its future development, including formulation strategies, in vitro assay design, and interpretation of in vivo pharmacokinetic studies. This systematic approach ensures that decisions in the drug discovery pipeline are based on robust, scientifically sound data.

References

-

Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Available at: [Link].

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 2023. Available at: [Link].

-

University of Calgary. "Melting point determination." Available at: [Link].

-

ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)." Available at: [Link].

-

van der Water, B. et al. "Development of Methods for the Determination of pKa Values." PMC, NIH. Available at: [Link].

-

"experiment (1) determination of melting points." University of Technology, 2021. Available at: [Link].

- "US6548307B2 - Determination of logP coefficients via a RP-HPLC column." Google Patents.

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark, 2024. Available at: [Link].

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Available at: [Link].

-

AxisPharm. "Kinetic Solubility Assays Protocol." Available at: [Link].

- "US6524863B1 - High throughput HPLC method for determining Log P values." Google Patents.

-

BYJU'S. "Determination Of Melting Point Of An Organic Compound." Available at: [Link].

-

Domainex. "Thermodynamic Solubility Assay." Available at: [Link].

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, ACS Publications, 2025. Available at: [Link].

-

Methods for Determination of Lipophilicity. Encyclopedia.pub, 2022. Available at: [Link].

-

In vitro solubility assays in drug discovery. PubMed, NIH. Available at: [Link].

-

BioDuro. "ADME Solubility Assay." Available at: [Link].

-

Al-Zaydi, K. M. "Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines." NIH. Available at: [Link].

-

Dong, V. M. and Riedel, J. "Video: Melting Point Determination of Solid Organic Compounds." JoVE, 2017. Available at: [https://www.jove.com/v/543 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds).

-

Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Available at: [Link].

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central, NIH, 2025. Available at: [Link].

-

Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link].

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. Available at: [Link].

-

Charnwood Discovery. "Kinetic Solubility - In Vitro Assay." Available at: [Link].

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link].

-

Synthesis of N-benzyl pyridazinone Derivatives 4a-d. ResearchGate. Available at: [Link].

-

Evotec. "Thermodynamic Solubility Assay." Available at: [Link].

-

Creative Biolabs. "Solubility Assessment Service." Available at: [Link].

-

A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts. PubMed, NIH. Available at: [Link].

-

Product Class 8: Pyridazines. Thieme. Available at: [Link].

-

Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. PMC, NIH, 2024. Available at: [Link].

Sources

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. scispace.com [scispace.com]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pennwest.edu [pennwest.edu]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. scispace.com [scispace.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. evotec.com [evotec.com]

- 12. enamine.net [enamine.net]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. creative-biolabs.com [creative-biolabs.com]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. dergipark.org.tr [dergipark.org.tr]

The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Enduring Relevance of the Pyridazinone Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a wide array of biological targets. The pyridazinone nucleus, a six-membered diazine ring bearing a carbonyl group, stands out as one such "privileged scaffold."[1][2] Its inherent electronic features, synthetic tractability, and steric versatility allow for the generation of vast chemical libraries with diverse pharmacological profiles. Pyridazinone derivatives have been successfully developed into therapeutic agents for cardiovascular, inflammatory, and oncologic indications, underscoring the scaffold's profound utility.[3][4][5]

This technical guide moves beyond a simple cataloging of activities. It is designed for researchers, medicinal chemists, and drug development professionals, providing an in-depth analysis of the key biological activities of pyridazinone derivatives. We will dissect the underlying mechanisms of action, present detailed and validated experimental protocols for their evaluation, and explore the critical structure-activity relationships (SAR) that govern their potency and selectivity. The causality behind experimental choices is emphasized, reflecting a field-proven approach to drug discovery and development.

Part 1: Cardiovascular Activity - Modulating Cardiac Contractility and Vascular Tone

Pyridazinone derivatives first gained prominence for their significant cardiovascular effects, particularly as positive inotropic (cardiotonic) and vasodilatory (antihypertensive) agents.[6][7] Several compounds from this class have advanced into clinical use or trials, including Levosimendan, Imazodan, and Pimobendan.[7][8]

Mechanism of Action: A Dual Approach to Cardiac Support

The cardiovascular effects of many pyridazinone derivatives stem from a multi-pronged mechanism that enhances cardiac efficiency while reducing cardiac workload.

-

Positive Inotropy via Calcium Sensitization: Unlike traditional inotropes that increase intracellular calcium concentration ([Ca2+]i) and risk arrhythmia and increased myocardial oxygen demand, many pyridazinone-based agents act as "calcium sensitizers."[9][10] They bind to cardiac troponin C (cTnC) in a calcium-dependent manner.[9][11] This binding stabilizes the Ca2+-cTnC complex, prolonging the interaction between actin and myosin filaments without altering the [Ca2+]i transient.[9] The result is a more forceful and efficient myocardial contraction. Levosimendan is a classic example of a pyridazinone derivative exerting its primary cardiotonic effect through this elegant mechanism.[1][2]

-

Vasodilation via KATP Channel Opening and PDE-III Inhibition: The antihypertensive and afterload-reducing properties are often attributed to two synergistic pathways:

-

ATP-sensitive Potassium (KATP) Channel Opening: In vascular smooth muscle cells, certain pyridazinones open KATP channels.[2][9][12] This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium promotes smooth muscle relaxation and vasodilation.[12]

-

Phosphodiesterase III (PDE-III) Inhibition: Many cardiotonic pyridazinones are potent and selective inhibitors of PDE-III, the enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) in cardiac and vascular tissue.[6][13] Inhibition of PDE-III leads to elevated cAMP levels. In the heart, this contributes to a positive inotropic effect. In vascular smooth muscle, it promotes relaxation, leading to vasodilation and a reduction in both preload and afterload.[6]

-

Diagram 1: Cardiovascular Mechanism of Action

A diagram illustrating the dual mechanism of pyridazinone derivatives on cardiomyocytes and vascular smooth muscle cells.

Caption: Dual mechanisms of pyridazinone action on heart and blood vessels.

Key Experimental Protocols for Cardiovascular Evaluation

This protocol provides a robust system for assessing a compound's direct effect on vascular tone. It is a self-validating system because the functional integrity of the endothelium is confirmed before testing the compound.

Rationale: The isolated aortic ring is a classic pharmacological preparation that maintains the physiological responsiveness of vascular smooth muscle and endothelium. Pre-contraction with phenylephrine (an α1-adrenergic agonist) provides a stable, contracted state against which relaxation (vasodilation) can be accurately measured.[14][15]

Step-by-Step Methodology:

-

Tissue Preparation:

-

Mounting:

-

Suspend each ring between two L-shaped stainless-steel hooks in a 20 mL organ bath filled with KHB. The bath must be maintained at 37°C and continuously gassed with carbogen (95% O2, 5% CO2).[14]

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

-

Equilibration and Viability Check:

-

Endothelial Integrity Check:

-

Contract the rings with 0.1 µM phenylephrine. Once a stable plateau is reached, add 1 µM acetylcholine (ACh).[14]

-

A relaxation of >70% indicates intact and functional endothelium. Rings that do not meet this criterion can be used for endothelium-independent studies or discarded.

-

-

Compound Evaluation:

-

Wash the rings and allow them to return to baseline.

-

Pre-contract the rings again with 0.1 µM phenylephrine.

-

Once a stable contraction is achieved, add the pyridazinone test compound in a cumulative, concentration-dependent manner (e.g., 1 nM to 100 µM).

-

Record the relaxation response at each concentration. The results are typically expressed as a percentage of the phenylephrine-induced contraction.

-

Rationale: The tail-cuff method is a widely used non-invasive technique for monitoring blood pressure in rodents, suitable for screening the antihypertensive efficacy of compounds over time.[11][16][17] Acclimatization and proper warming are critical for obtaining accurate and reproducible data by minimizing restraint-induced stress and ensuring sufficient tail blood flow.[18]

Step-by-Step Methodology:

-

Animal Acclimatization:

-

For at least 5 consecutive days prior to the study, habituate the mice or rats to the restraint tubes and warming platform for 10-15 minutes daily.[16] This minimizes stress-induced blood pressure spikes.

-

-

Experimental Setup:

-

Turn on the warming platform to achieve a target temperature of 32-35°C. This is crucial for inducing vasodilation in the tail artery, which is necessary for detection.[18][19]

-

Place the conscious animal into an appropriate-sized restrainer.

-

Secure the occlusion and volume pressure recording (VPR) cuffs over the animal's tail.[17]

-

-

Baseline Measurement:

-

Compound Administration and Monitoring:

-

Administer the pyridazinone derivative via the desired route (e.g., oral gavage, intraperitoneal injection). The vehicle is administered to a control group.

-

Measure blood pressure at predetermined time points post-administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset and duration of the antihypertensive effect.

-

Data is expressed as the change in mean arterial pressure from baseline.

-

Structure-Activity Relationship (SAR) Insights

-

The 4,5-dihydropyridazinone core is a common feature in many potent cardiotonic agents.[7]

-

Substitution at the 6-position of the pyridazinone ring with an aryl group (e.g., phenyl or substituted phenyl) is critical for activity.[20][21]

-

Introduction of small alkyl groups, such as a methyl group at the 5-position, can significantly increase positive inotropic potency (e.g., the difference between CI-914 and the more potent CI-930).[13]

-

The nature of the substituent at the 2-position (the lactam nitrogen) can be modulated to balance cardiotonic and vasodilatory effects.[6] For instance, conjugation with moieties like 1,2,4-triazole has been shown to produce potent antihypertensive activity.[21]

| Compound | Primary Mechanism(s) | Key Activity | Representative IC50/EC50 | Reference |

| Levosimendan | Ca2+ Sensitization, KATP Opening | Inodilator | - | [1][2] |

| CI-930 | PDE-III Inhibition | Inotrope | - | [7] |

| Pimobendan | Ca2+ Sensitization, PDE-III Inhibition | Inodilator | - | [7] |

| Compound 22 | PDE-III Inhibition | Inotropic Vasodilator | IC50 = 10 µM (PDE-III) | [6] |

| Compound 23a | PDE-5 Inhibition | Vasodilator | IC50 = 0.14 µM (PDE-5) | [6] |

| Compound 5d/5e | eNOS Modulation | Vasorelaxant | EC50 = 0.0053/0.0025 µM | [21] |

Part 2: Anticancer Activity - Targeting Key Oncogenic Pathways

The synthetic versatility of the pyridazinone scaffold has been leveraged to develop potent anticancer agents.[3][9] These derivatives often function by inhibiting critical signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Mechanism of Action: Inhibition of Tyrosine Kinases and Tubulin Polymerization

-

Tyrosine Kinase Inhibition (e.g., VEGFR-2, c-Met): Many pyridazinone derivatives are designed as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) that are dysregulated in various cancers.[22] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels essential for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, pyridazinone derivatives can inhibit its autophosphorylation and downstream signaling, leading to an anti-angiogenic effect. Similarly, kinases like c-Met, implicated in cell motility and invasion, are also viable targets.[22]

-

Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cellular cytoskeleton, essential for maintaining cell shape, transport, and mitotic spindle formation during cell division. Some pyridazinone derivatives have been shown to inhibit the polymerization of tubulin into microtubules.[6] This disruption arrests the cell cycle, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).[6]

Diagram 2: Anticancer Mechanisms of Pyridazinone Derivatives

A diagram showing pyridazinone derivatives targeting VEGFR-2 signaling and tubulin polymerization.

Caption: Key anticancer mechanisms: kinase inhibition and tubulin disruption.

Key Experimental Protocols for Anticancer Evaluation

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[23][24] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.[23]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., HT-29 colorectal, A549 lung) under standard conditions (37°C, 5% CO2).

-

Trypsinize and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere for 24 hours.[23]

-

-

Compound Treatment:

-

Prepare a stock solution of the pyridazinone derivative in DMSO.

-

Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration should be non-toxic (<0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate the plate for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the crystals.[3]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[4]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the viability percentage against the log of the compound concentration and determine the IC50 (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

-

Rationale: The National Cancer Institute's 60-cell line screen (NCI-60) is a powerful, publicly available tool for identifying novel anticancer agents.[26][27] It provides a comprehensive profile of a compound's activity across a diverse panel of human cancers, offering insights into potential mechanisms and tumor-type selectivity.

Workflow Overview:

-

Compound Submission: Novel compounds are submitted to the NCI's Developmental Therapeutics Program (DTP).[27]

-

One-Dose Screen: Initially, the compound is tested at a single, high concentration (typically 10⁻⁵ M) against all 60 cell lines.[26][28] The output is a mean graph of percent growth, which can identify both growth inhibition (values 0-100) and cell lethality (values <0).[26]

-

Five-Dose Screen: If the compound shows significant activity in the one-dose screen based on preset criteria, it advances to a five-dose screen (typically 10-fold or ½ log dilutions).[26][29]

-

Data Analysis and Reporting: The screen generates dose-response curves for each cell line and calculates three key parameters:

-

GI50: The concentration causing 50% inhibition of cell growth.

-

TGI: The concentration causing total growth inhibition (cytostatic effect).

-

LC50: The concentration causing a net 50% loss of cells (cytotoxic effect).

-

The results can be analyzed using tools like COMPARE, which identifies agents with similar patterns of activity, suggesting a common mechanism of action.[30]

-

Structure-Activity Relationship (SAR) Insights

-

For kinase inhibition, the pyridazinone core often acts as a hinge-binding scaffold.[22]

-

The nature and position of substituents on the 6-position aryl ring are crucial for potency and selectivity. Electron-withdrawing groups on a terminal phenyl ring have been shown to be beneficial for antitumor activity against cell lines like HT-29 and A549.[22]

-

Bioisosteric replacement of rings (e.g., pyridine with pyridazine) can be a successful strategy to enhance hydrogen bonding interactions with the target and improve activity.[31]

-

The presence of a quinoline moiety linked to the pyridazinone core has been shown to produce potent cytotoxicity.[6]

| Compound | Target(s) | Key Activity | Representative GI50/IC50 | Reference |

| Compound 15a | c-Met | Cytotoxicity | IC50 = 0.05 µM (A549) | [22] |

| Compound 43 | Tubulin | Cytotoxicity | IC50 = 2.2 µM (PACA-2) | [6] |

| 2S-13 | Hsp90, PI3K-Akt | Cytotoxicity | IC50 = 7.73 µM (MDA-MB-231) | [20] |

| Sorafenib Analogues | VEGFR-2 | Cytotoxicity | GI50 = 1.66-100 µM | [31] |

Part 3: Anti-inflammatory and Antimicrobial Activities

Anti-inflammatory Activity

Mechanism of Action - PDE4 Inhibition: A significant anti-inflammatory mechanism for pyridazinone derivatives is the inhibition of Phosphodiesterase 4 (PDE4).[10][32] PDE4 is the primary enzyme responsible for degrading cAMP in inflammatory cells (e.g., macrophages, neutrophils). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the production and release of pro-inflammatory mediators like TNF-α, interleukins, and leukotrienes.[10][33]

Diagram 3: Anti-inflammatory Mechanism via PDE4 Inhibition

A workflow showing how PDE4 inhibition by pyridazinones leads to reduced inflammation.

Caption: PDE4 inhibition by pyridazinones suppresses inflammatory responses.

Rationale: This is a classic and highly reproducible model of acute inflammation.[34] Injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling).[35][36] The model allows for the evaluation of a compound's ability to suppress this edema formation over time compared to a standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin.

Step-by-Step Methodology:

-

Animal Grouping and Baseline:

-

Use male Wistar rats (150-200 g), fasted overnight with free access to water.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (time 0) reading.[35]

-

-

Compound Administration:

-

Induction of Edema:

-

Measurement of Paw Volume:

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

-

% Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100

-

-

The results demonstrate the compound's ability to suppress acute inflammation.

-

Antimicrobial Activity

Pyridazinone derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[31]

Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[38] It provides a quantitative measure of the lowest concentration of a drug that prevents the visible growth of a specific microorganism, offering a precise metric of potency.[39]

Step-by-Step Methodology:

-

Preparation of Compound and Inoculum:

-

Prepare a stock solution of the pyridazinone derivative in a suitable solvent (e.g., DMSO) and then dilute it in sterile Mueller-Hinton Broth (MHB) to twice the highest concentration to be tested.[40]

-

Prepare a bacterial inoculum from a fresh culture (18-24 hours) and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[38] Dilute this suspension in MHB to achieve a final concentration of approx. 5 x 10⁵ CFU/mL in the test wells.[38]

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the 2x concentrated drug solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[40]

-

Well 11 serves as the positive growth control (broth + inoculum, no drug), and well 12 is the sterility control (broth only).

-

-

Inoculation and Incubation:

-

The above steps result in wells 1-10 containing 100 µL of serially diluted drug.

-

Add 100 µL of the prepared bacterial inoculum (now at 1 x 10^6 CFU/mL) to wells 1 through 11. This dilutes the drug to its final test concentration and the inoculum to 5 x 10^5 CFU/mL.

-

Incubate the plate at 37°C for 18-24 hours.[40]

-

-

MIC Determination:

| Compound Class | Target/Mechanism | Key Activity | Representative MIC | Reference |

| Diarylurea Derivatives | Multiple/Unspecified | Antibacterial | MIC = 16 µg/mL (S. aureus) | [31] |

| Diarylurea Derivatives | Multiple/Unspecified | Antifungal | MIC = 16 µg/mL (C. albicans) | [31] |

| Pyridazine Congeners | GRAR Inhibition? | Antibacterial | MIC = 0.5–128 µg/mL (S. aureus) | [31] |

Conclusion and Future Outlook

The pyridazinone scaffold has unequivocally established its importance in medicinal chemistry, serving as a foundation for drugs with profound impacts on cardiovascular disease, cancer, and inflammation. The biological promiscuity of this "wonder nucleus" is not random but is rooted in its favorable physicochemical properties and its ability to be chemically decorated to achieve specific interactions with a multitude of biological targets.[1][4]

The future of pyridazinone research lies in the rational design of next-generation derivatives with enhanced selectivity and improved safety profiles. The integration of computational modeling with the robust experimental protocols detailed in this guide will be paramount. By understanding the precise structural requirements for interacting with targets like troponin C, specific kinase isoforms, or phosphodiesterases, medicinal chemists can fine-tune molecules to minimize off-target effects and optimize therapeutic outcomes. The continued exploration of this versatile core promises to yield novel and impactful medicines for years to come.

References

-

Anto, R. J., & Kuttan, R. (2016). Study on pyridazinone derivative MCI-154 as a cardiotonic agent. Journal of Scientific and Innovative Research, 5(4), 136-139. [Link]

-

Yasa, V. R. (2024, July 17). What is the mechanism of Levosimendan? Synapse. [Link]

-

Wikipedia contributors. (n.d.). Levosimendan. In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Lv, K., Wang, L., Zhang, Y., Ai, J., Geng, M., & Duan, W. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. European Journal of Medicinal Chemistry, 124, 443-456. [Link]

-

Dr.Oracle. (2025, June 13). What is the mechanism of action (MOA) and role of Levosimendan (calcium sensitizer) in treating heart failure?[Link]

-

Papp, Z., Édes, I., Frühwald, S., De Hert, S. G., Heunks, L. M., Levijoki, J., Pollesello, P., Vanhoutte, P. M., & Weis, O. T. (2012). Levosimendan: molecular mechanisms and clinical implications: consensus of experts on the mechanisms of action of levosimendan. International journal of cardiology, 159(2), 82–87. [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Olajide, O. A., Aderogba, M. A., Adedapo, A. D., & Makinde, J. M. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Nigerian journal of physiological sciences, 28(1), 27-33. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. Retrieved January 20, 2026, from [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(10), 757-787. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 20, 2026, from [Link]

-

National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

-

ResearchGate. (n.d.). Pyridazinone derivatives with anticancer activity. Retrieved January 20, 2026, from [Link]

-

Tsa, P., Lu, C., & Li, Y. (2018). Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse. Journal of the American Heart Association, 7(15), e009021. [Link]

-

Georgiev, G., Miladinova, I., & Ivanova, I. (2017). Rat paw oedema modeling and NSAIDs: Timing of effects. Biomedical Research, 28(1), 1-6. [Link]

-

ResearchGate. (n.d.). Outline of the NCI-60 Program. Retrieved January 20, 2026, from [Link]

-

El-gohary, N. S., & Shaaban, M. I. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC medicinal chemistry, 13(7), 875–893. [Link]

-

Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Asif, M. (2020). A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Cardiovascular & Hematological Agents in Medicinal Chemistry, 18(2), 86-103. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 20, 2026, from [Link]

-

Iadarola, M. J., & Caudle, R. M. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.24. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved January 20, 2026, from [Link]

-

Aziz, M. A., Aboul-Enein, H. Y., & El-Azab, A. S. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 15(1), 1-15. [Link]

-

Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [Link]

-

National Cancer Institute. (n.d.). Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. Retrieved January 20, 2026, from [Link]

-

Thatcher, S. E., & Cassis, L. A. (2017). Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice. Methods in molecular biology (Clifton, N.J.), 1614, 67–73. [Link]

-

National Cancer Institute. (n.d.). Submitting compounds and operational procedures for the NCI-60. Retrieved January 20, 2026, from [Link]

-

Colombo, G. M., & Corsello, S. M. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer research, 84(15), 2397–2399. [Link]

-

Gavalas, A., Kourounakis, A. P., & Tsaoussis, V. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 444-455. [Link]

-

Sircar, I., Duell, B. L., Bobowski, G., Bristol, J. A., & Evans, D. B. (1985). Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents. Journal of medicinal chemistry, 28(10), 1405–1413. [Link]

-

Sanchez-Recillas, A., Sima-Ortiz, C., & Perez-Cervera, Y. (2019). A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta. Molecules (Basel, Switzerland), 24(17), 3146. [Link]

-

Swoap, S. J., Overton, J. M., & Williams, T. D. (2016). Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements. Journal of the American Association for Laboratory Animal Science : JAALAS, 55(4), 405–411. [Link]

-

Piaz, V. D., Castellana, M. C., & Vergelli, C. (2006). Local Anti-Inflammatory Effect and Behavioral Studies on New PDE4 Inhibitors. Journal of Pharmacology and Experimental Therapeutics, 318(2), 779-786. [Link]

-

ResearchGate. (n.d.). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Retrieved January 20, 2026, from [Link]

Sources

- 1. Levosimendan: a calcium-sensitizing agent for the treatment of patients with decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levosimendan - Wikipedia [en.wikipedia.org]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. inotiv.com [inotiv.com]

- 9. What is the mechanism of Levosimendan? [synapse.patsnap.com]

- 10. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolated rat aorta ring experiment: Significance and symbolism [wisdomlib.org]

- 16. ahajournals.org [ahajournals.org]

- 17. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mmpc.org [mmpc.org]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. clyte.tech [clyte.tech]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. dctd.cancer.gov [dctd.cancer.gov]

- 27. Submitting compounds and operational procedures for the NCI-60 - NCI [dctd.cancer.gov]

- 28. dctd.cancer.gov [dctd.cancer.gov]

- 29. researchgate.net [researchgate.net]

- 30. Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century | Corsello Laboratory [corsellolab.stanford.edu]

- 31. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Local anti-inflammatory effect and behavioral studies on new PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 35. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 39. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 40. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

An In-depth Technical Guide to the Synthesis and Derivatization of 2-benzyl-5-iodopyridazin-3(2H)-one Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridazin-3(2H)-one scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2] This technical guide focuses on a specific, highly promising, yet underexplored member of this family: 2-benzyl-5-iodopyridazin-3(2H)-one . The strategic placement of a benzyl group at the N2 position and an iodine atom at the C5 position offers a unique combination of lipophilicity and a versatile synthetic handle for extensive analog generation. This document provides a comprehensive overview of the synthesis of the core structure, detailed protocols for the generation of structural analogs through modern synthetic methodologies, and insights into the potential biological significance of these modifications.

Introduction: The Pyridazinone Core and the Rationale for this compound

The pyridazinone ring system is a privileged structure in drug discovery due to its ability to interact with a wide range of biological targets.[3][4] The presence of two adjacent nitrogen atoms and a carbonyl group provides opportunities for hydrogen bonding and other non-covalent interactions within enzyme active sites and receptor binding pockets.

The selection of this compound as a lead structure is based on a two-pronged strategic approach:

-

The N2-Benzyl Group: The introduction of a benzyl group at the N2 position can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. The lipophilic nature of the benzyl moiety can enhance membrane permeability and oral bioavailability. Furthermore, the aromatic ring provides a platform for further substitution to probe specific interactions with biological targets. Studies on related pyridazinone derivatives have shown that N-benzylation can lead to potent biological activity.[5]

-

The C5-Iodo Group: The iodine atom at the C5 position serves as a highly versatile synthetic handle. Its presence opens the door to a plethora of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[6][7][8] This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, enabling a systematic exploration of the structure-activity relationship (SAR) at this position.

This guide will provide the necessary technical details for researchers to synthesize and explore the chemical space around this promising scaffold.

Synthesis of the this compound Core Structure

The synthesis of the core structure can be approached in a multi-step sequence, starting from readily available starting materials. A plausible and efficient synthetic route is outlined below.

Workflow for the Synthesis of the Core Structure

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-iodophenyl)pyridazin-3(2H)-one

This protocol describes the synthesis of the pyridazinone ring from a γ-keto acid.

-

Synthesis of β-(4-iodobenzoyl)propionic acid:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add succinic anhydride (1.0 eq).

-

Slowly add iodobenzene (1.1 eq) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford β-(4-iodobenzoyl)propionic acid.

-

-

Cyclization to 5-(4-iodophenyl)pyridazin-3(2H)-one:

-

To a solution of β-(4-iodobenzoyl)propionic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 5-(4-iodophenyl)pyridazin-3(2H)-one.

-

Protocol 2: N-Benzylation to yield 2-benzyl-5-(4-iodophenyl)pyridazin-3(2H)-one

This protocol details the introduction of the benzyl group at the N2 position.

-

Reaction Setup:

-

To a solution of 5-(4-iodophenyl)pyridazin-3(2H)-one (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

-

Reaction and Work-up:

-

Stir the reaction at room temperature for 8-12 hours.

-

Pour the reaction mixture into ice-water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 2-benzyl-5-(4-iodophenyl)pyridazin-3(2H)-one.

-

Generation of Structural Analogs: A Gateway to Diverse Chemical Space

The C5-iodo substituent is the key to unlocking a vast array of structural analogs. The following sections detail the application of modern cross-coupling reactions for this purpose.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl groups at the C5 position.[8][9][10]

General Workflow for Suzuki-Miyaura Coupling

Sources

- 1. iglobaljournal.com [iglobaljournal.com]

- 2. researchgate.net [researchgate.net]

- 3. A novel and convenient protocol for synthesis of pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-benzyl-5-iodopyridazin-3(2H)-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the discovery and history of 2-benzyl-5-iodopyridazin-3(2H)-one, a heterocyclic compound situated within the broader, pharmacologically significant class of pyridazinones. While the history of this specific molecule is not extensively documented in dedicated literature, its structural motifs suggest its importance as a synthetic intermediate and a potential bioactive agent. This guide will, therefore, focus on the logical pathway to its synthesis, its place within the rich history of pyridazinone research, and its potential applications, providing a comprehensive resource for researchers in the field.

The Pyridazinone Core: A Century of Therapeutic Promise

The journey of the pyridazinone scaffold in medicinal chemistry is a long and fruitful one. Pyridazinone derivatives have garnered significant attention due to their wide spectrum of biological activities.[1][2] This six-membered heterocyclic ring, featuring two adjacent nitrogen atoms and a ketone functionality, has proven to be a "privileged scaffold" in drug discovery. Its structural versatility allows for a myriad of substitutions, leading to compounds with diverse therapeutic applications, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial agents.[3][4] The presence of nitrogen atoms and the keto group allows for hydrogen bond formation and protonation, which are key to the varied pharmacological properties of molecules containing this ring system.

Deconstructing the Target: A Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a two-step process: the formation of the N-benzylpyridazinone core followed by regioselective iodination. This strategy leverages well-established reactions in heterocyclic chemistry.

Step 1: Formation of the N-Benzyl Pyridazinone Ring

A common and versatile method for the synthesis of the pyridazinone ring involves the condensation of a 1,4-dicarbonyl compound with a hydrazine derivative. In the case of our target molecule, the reaction of maleic anhydride with benzylhydrazine provides a direct route to the 2-benzylpyridazin-3(2H)-one precursor.

Figure 1: Synthesis of the N-benzyl pyridazinone core.

Experimental Protocol: Synthesis of 2-benzylpyridazin-3(2H)-one

-

Reaction Setup: To a solution of maleic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol, add benzylhydrazine (1.0 eq) dropwise at room temperature with continuous stirring.

-

Reaction Conditions: The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-benzylpyridazin-3(2H)-one as a solid.

Step 2: Regioselective Iodination of the Pyridazinone Ring

The introduction of an iodine atom at the C5 position of the pyridazinone ring is the crucial second step. Direct iodination of electron-rich heterocyclic systems can be achieved using various iodinating agents. A common method involves the use of molecular iodine in the presence of a base or an oxidizing agent.

Figure 2: Iodination of the N-benzyl pyridazinone precursor.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 2-benzylpyridazin-3(2H)-one (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF). To this solution, add molecular iodine (I₂) (1.1 eq) and a base such as pyridine (1.2 eq).[5][6]

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is poured into an aqueous solution of sodium thiosulfate to quench the excess iodine. The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel to afford this compound.

Physicochemical Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and methylene), and protons on the pyridazinone ring. The chemical shifts of the pyridazinone protons will be influenced by the presence of the iodine atom. |

| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the pyridazinone ring (with the C-I bond showing a characteristic upfield shift), and the carbons of the benzyl group. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹.[7][8] Bands corresponding to C=C and C-N stretching of the heterocyclic ring, and aromatic C-H stretching from the benzyl group. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₁₁H₉IN₂O. The isotopic pattern of iodine would be a key diagnostic feature. |

The Significance of the Iodo-Substitution: A Gateway to Further Functionalization and Potential Bioactivity

The presence of the iodine atom at the C5 position is not merely a structural feature; it is a synthetic handle that opens up a vast landscape of chemical transformations. The carbon-iodine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5][6] This allows for the introduction of a wide range of substituents at this position, enabling the generation of diverse chemical libraries for drug screening.

From a biological perspective, the introduction of a halogen atom, particularly iodine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acid, is increasingly recognized as a significant force in ligand-receptor interactions.

-

Anticancer Agents: By targeting various kinases and other cellular pathways.[3][4]

-

Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.

-

Cardiovascular Agents: Acting as cardiotonic agents and antihypertensives.[1]

The combination of the benzyl group at the N2 position, which can influence lipophilicity and potential π-π stacking interactions, with the reactive iodine at the C5 position makes this compound a highly attractive scaffold for the development of novel therapeutic agents.

Conclusion and Future Directions

While the individual history of this compound may be nascent, its chemical lineage is firmly rooted in the rich and productive field of pyridazinone chemistry. The synthetic pathways outlined in this guide provide a clear and logical route to its preparation, and the strategic placement of the benzyl and iodo substituents offers significant potential for further chemical exploration and biological evaluation. This molecule represents a valuable building block for the synthesis of more complex and potentially potent bioactive compounds. Future research should focus on the synthesis and biological screening of a library of derivatives based on this scaffold to unlock its full therapeutic potential.

References

- Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. European Journal of Experimental Biology, 4(1), 566-581.

- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2023). Mini-Reviews in Medicinal Chemistry, 23.

- Reaction of chloropyridazin-3(2H)-ones with iodine ion. Part II. (2011). Arkivoc, 2011(5), 18-28.

- Vila, N., et al. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1594–o1595.

- Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2021). Molecules, 26(16), 4993.

- IR and 1 H NMR characteristics of the compounds. (n.d.).

- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2022). RSC Medicinal Chemistry, 13(10), 1253-1271.

- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2022). RSC Medicinal Chemistry, 13(10), 1253-1271.

- Spectroscopic Profile of N-pyridazin-4-ylnitramide: A Predictive Technical Guide. (2025). BenchChem.

- Synthesis of 5-benzyl-2,6-dimethylpyridazin-3(2H)-one. (2008). Molbank, 2008(4), M580.

- Synthesis of 5-benzyl-2,6-dimethylpyridazin-3(2H)-one. (2008). Molbank, 2008(4), M580.

- Preparation method of maleic hydrazide. (2016).

- Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. (2019). Molecules, 24(16), 2884.

- 4(And 5)‐cyclopropylamino‐5(and 4)halo‐3(2H)pyridazinones. Formation and characterization of isomers. (1991). Journal of Heterocyclic Chemistry, 28(4), 1017-1022.

- Method for preparing maleic hydrazide. (2011).

- Synthesis of 5-benzyl-2,6-dimethylpyridazin-3(2H)-one. (2008). Molbank, 2008(4), M580.

- Iodination of carbohydrate-derived 1,2-oxazines to enantiopure 5-iodo-3,6-dihydro-2 H-1,2-oxazines and subsequent palladium-catalyzed cross-coupling reactions. (2016). Beilstein Journal of Organic Chemistry, 12, 2898–2905.

- Iodination of carbohydrate-derived 1,2-oxazines to enantiopure 5-iodo-3,6-dihydro-2H-1,2-oxazines and subsequent palladium-catalyzed cross-coupling reactions. (2016). Beilstein Journal of Organic Chemistry, 12, 2898–2905.

- Process design for the production of maleic acid hydrazide for weed control. (1957). VTechWorks.

- 2-Benzyl-5-methoxyisoindoline-1,3-dione. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(10), o1594–o1595.

- Spectroscopic Analysis of 3-Pyridazinealanine: A Technical Guide. (2025). BenchChem.

- Maleic Hydrazide. PubChem.

- Maleic hydrazide synthetic process. (2016).

- Iodination of carbohydrate-derived 1,2-oxazines to enantiopure 5-iodo-3,6-dihydro-2H-1,2-oxazines and subsequent palladium-catalyzed cross-coupling reactions. (2016). Beilstein Journal of Organic Chemistry, 12, 2898–2905.

Sources